molecular formula C10H17N5O B15275703 N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine

N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine

Cat. No.: B15275703
M. Wt: 223.28 g/mol
InChI Key: WLGFYCDTMAQBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine typically involves the reaction of 2,5-diaminopyrimidine with dimethylamine and morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature is maintained between 50-100°C, and the reaction time varies from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or morpholine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Various nucleophiles such as halides, amines; reaction temperature25-100°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-dimethylpyridine-2,5-diamine: Similar structure but lacks the morpholine group.

    N4,N4-dimethyl-2-(morpholin-4-yl)pyrimidine-4,5-diamine: Similar structure with additional substitutions on the pyrimidine ring.

Uniqueness

N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine is unique due to the presence of both dimethyl and morpholine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

2-N,2-N-dimethyl-4-morpholin-4-ylpyrimidine-2,5-diamine

InChI

InChI=1S/C10H17N5O/c1-14(2)10-12-7-8(11)9(13-10)15-3-5-16-6-4-15/h7H,3-6,11H2,1-2H3

InChI Key

WLGFYCDTMAQBHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)N2CCOCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.